PDE5 Inhibitory Activity: M16 (Inactive) Versus Avanafil Parent (IC₅₀ = 5.2 nM) and M4 Metabolite (18% Relative Potency)
Avanafil Metabolite M16 exhibits no measurable inhibitory activity against PDE5, in direct contrast to the parent compound avanafil (IC₅₀ = 5.2 nM) and the minor active metabolite M4 (18% relative potency versus parent) [1][2]. This inactivity is established through in vitro PDE5 inhibition assays as documented in FDA-approved prescribing information. The M16 metabolite accounts for approximately 29% of circulating avanafil-related material by plasma concentration yet contributes 0% to pharmacologic activity [2].
| Evidence Dimension | PDE5 inhibitory activity |
|---|---|
| Target Compound Data | Inactive (0% relative potency) |
| Comparator Or Baseline | Avanafil parent: IC₅₀ = 5.2 nM; M4 metabolite: 18% relative potency vs avanafil |
| Quantified Difference | M16 = 0% activity; M4 = 18% activity; Avanafil = 100% activity (reference) |
| Conditions | In vitro PDE5 inhibition assay; human pharmacokinetic study following oral avanafil administration |
Why This Matters
Procurement of authentic M16 reference standard enables definitive identification and quantification in bioanalytical methods without confounding PDE5 inhibitory activity that would compromise assay specificity or require activity correction factors.
- [1] RxDrugLabels. Stendra (avanafil) Prescribing Information. Metuchen Pharmaceuticals, LLC. Section 12.3 Pharmacokinetics. View Source
- [2] MedLibrary. Avanafil (Camber Pharmaceuticals, Inc.) FDA Package Insert. Section 12.3 Pharmacokinetics. View Source
